molecular formula C17H21FN4OS B2756349 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2176069-34-2

3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2756349
CAS No.: 2176069-34-2
M. Wt: 348.44
InChI Key: ZWCQFMUHCQBREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a synthetic organic compound It is characterized by the presence of a fluorinated aromatic ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylbenzene, undergoes a series of reactions including nitration, reduction, and acylation to form the intermediate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The final step involves coupling the fluorinated aromatic intermediate, the thiadiazole ring, and the piperidine ring under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of hydrofluoro derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydrofluoro derivatives of the aromatic ring.

    Substitution: Substituted derivatives at the fluorine position on the aromatic ring.

Scientific Research Applications

3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurological pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
  • 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]butanamide

Uniqueness

  • Structural Differences : The presence of different alkyl chain lengths (propanamide vs. acetamide or butanamide) can influence the compound’s physical and chemical properties.
  • Biological Activity : Variations in the alkyl chain length can affect the compound’s interaction with biological targets, leading to differences in potency and efficacy.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-12-2-3-13(10-15(12)18)4-5-17(23)20-14-6-8-22(9-7-14)16-11-19-24-21-16/h2-3,10-11,14H,4-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQFMUHCQBREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.